molecular formula H2O2PS+ B1259199 Thiophosphonic acid CAS No. 19028-32-1

Thiophosphonic acid

Cat. No.: B1259199
CAS No.: 19028-32-1
M. Wt: 97.06 g/mol
InChI Key: UZZHGKFIGVRMNT-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophosphonic acid is an inorganic compound with the chemical formula H₃PO₃S. Structurally, it is derived from phosphoric acid, where one oxygen atom is replaced by a sulfur atom. This compound is colorless and is rarely isolated in pure form, often existing as a solution

Preparation Methods

Thiophosphonic acid can be synthesized through a multistep process. One common method involves the base hydrolysis of phosphorus pentasulfide to produce dithiophosphate, which is then isolated as its barium salt. The barium salt is decomposed with sulfuric acid, precipitating barium sulfate and liberating free dithiophosphoric acid. Under controlled conditions, dithiophosphoric acid hydrolyzes to give this compound .

Synthetic Route:

    Base Hydrolysis of Phosphorus Pentasulfide: [ \text{P}_2\text{S}_5 + 6 \text{NaOH} \rightarrow 2 \text{Na}_3\text{PO}_2\text{S}_2 + \text{H}_2\text{S} + 2 \text{H}_2\text{O} ]

    Isolation as Barium Salt: [ 2 \text{Na}_3\text{PO}_2\text{S}_2 + 3 \text{BaCl}_2 \rightarrow 2 \text{Ba}_3(\text{PO}_2\text{S}_2)_2 + 6 \text{NaCl} ]

    Decomposition with Sulfuric Acid: [ \text{Ba}_3(\text{PO}_2\text{S}_2)_2 + 3 \text{H}_2\text{SO}_4 \rightarrow 3 \text{BaSO}_4 + 2 \text{H}_3\text{PO}_2\text{S}_2 ]

    Hydrolysis to this compound: [ \text{H}_3\text{PO}_2\text{S}_2 + \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3\text{S} + \text{H}_2\text{S} ]

Chemical Reactions Analysis

Thiophosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized to form phosphoric acid derivatives.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: this compound can undergo substitution reactions where the sulfur atom is replaced by other atoms or groups.

Major Products:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonic acids.

Scientific Research Applications

Thiophosphonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of thiophosphonic acid involves its interaction with molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes. These complexes can inhibit enzyme activity or alter biochemical pathways. The sulfur atom in this compound plays a crucial role in its reactivity and binding properties .

Comparison with Similar Compounds

Thiophosphonic acid is unique due to the presence of a sulfur atom replacing an oxygen atom in its structure. Similar compounds include:

Properties

IUPAC Name

hydroxy-oxo-sulfanylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HO2PS/c1-3(2)4/h(H-,1,2,4)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZHGKFIGVRMNT-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[P+](=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O2PS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315355
Record name Phosphonothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19028-32-1
Record name Thiophosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019028321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiophosphonic acid
Reactant of Route 2
Thiophosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.